Kemptide Amide: An In-depth Technical Guide for Researchers
Kemptide Amide: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptide (B1673388) is a synthetic heptapeptide (B1575542) that has become an invaluable tool in the study of protein kinase A (PKA), a key enzyme in cellular signaling pathways. Its specificity as a substrate for PKA allows for the precise measurement of PKA activity, which is crucial for understanding a vast array of physiological processes and for the development of therapeutic agents targeting the PKA signaling cascade. This technical guide provides a comprehensive overview of Kemptide amide, its function, and detailed methodologies for its use in research.
Kemptide has the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The amide version, Kemptide amide, features a C-terminal carboxamide instead of a carboxylic acid. This modification is significant as C-terminal amidation in peptides is known to increase metabolic stability by conferring resistance to carboxypeptidases.[1][2] This increased stability can be advantageous in various experimental settings.
Core Function: A Specific Substrate for Protein Kinase A
The primary function of Kemptide and its amidated form is to serve as a specific and efficient substrate for cAMP-dependent protein kinase (PKA).[3][4] The serine residue within the consensus recognition sequence (Arg-Arg-X-Ser) is readily phosphorylated by the catalytic subunit of PKA in the presence of ATP.[5] This phosphorylation event forms the basis of numerous assays designed to quantify PKA activity. The specificity of Kemptide for PKA is a key attribute, although it's worth noting that other kinases might phosphorylate it under certain conditions, necessitating appropriate controls in experimental setups.[6]
Quantitative Data Summary
The interaction between Kemptide and PKA has been characterized by several key kinetic parameters. The Michaelis constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a critical measure of the affinity of the enzyme for its substrate.
| Parameter | Value | Species/Conditions | Reference |
| KM for Kemptide | 3-4 µM | Intact cells | [7] |
| 11.8 ± 4.1 µM | Trypanosoma equiperdum PKA-like enzyme | [6] | |
| 24.7 ± 3.8 µM | Trypanosoma equiperdum PKA-like enzyme | [6] | |
| KM for ATP | 11.8 ± 4.1 µM | Trypanosoma equiperdum PKA-like enzyme | [6] |
| Molecular Weight | ~772 Da | [4] |
Signaling Pathway
Kemptide serves as an artificial substrate in the PKA signaling pathway, allowing for the direct measurement of the activity of the PKA catalytic subunit. The pathway leading to PKA activation and subsequent substrate phosphorylation is a fundamental cellular regulatory mechanism.
Caption: PKA signaling pathway leading to Kemptide phosphorylation.
Experimental Protocols
The measurement of PKA activity using Kemptide can be broadly categorized into two methodologies: radioactive and non-radioactive assays.
Radioactive PKA Activity Assay
This traditional method relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to Kemptide.
Materials:
-
PKA enzyme source (purified enzyme or cell lysate)
-
Kemptide solution (e.g., 1 mM)
-
[γ-32P]ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (50 µL) contains:
-
Assay buffer
-
Kemptide (final concentration ~100 µM)
-
[γ-32P]ATP (final concentration ~100 µM, with appropriate specific activity)
-
PKA enzyme source
-
-
Initiate the reaction by adding the PKA enzyme and incubate at 30°C for 10-20 minutes.
-
Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Include appropriate controls, such as a reaction without enzyme (background) and a reaction without Kemptide (endogenous phosphorylation).
Non-Radioactive (Fluorescent) PKA Activity Assay
This method utilizes a fluorescently labeled Kemptide derivative (e.g., f-Kemptide). Phosphorylation of the peptide leads to a change in its physical properties, which can be detected by a change in fluorescence or by electrophoretic mobility shift.[10][11]
Materials:
-
PKA enzyme source
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC)
-
ATP solution
-
Assay buffer
-
Apparatus for detecting fluorescence change (e.g., fluorometer, plate reader) or for gel electrophoresis.
Procedure (based on mobility shift): [12]
-
Prepare the kinase reaction mixture as described for the radioactive assay, but replace [γ-32P]ATP with non-radioactive ATP and use fluorescently labeled Kemptide.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Resolve the phosphorylated and unphosphorylated fluorescent Kemptide using agarose (B213101) gel electrophoresis.
-
Visualize the fluorescent bands under UV light.
-
Quantify the intensity of the bands corresponding to the phosphorylated and unphosphorylated Kemptide to determine the percentage of substrate conversion.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a non-radioactive Kinase Mobility Shift Assay (KiMSA) using fluorescently labeled Kemptide.
Caption: Workflow for a Kinase Mobility Shift Assay (KiMSA).
Conclusion
Kemptide amide is a powerful and versatile tool for the study of PKA. Its specificity as a substrate, combined with the availability of both radioactive and non-radioactive assay formats, makes it an essential reagent for researchers in cell signaling, drug discovery, and molecular biology. The choice between the standard Kemptide and Kemptide amide will depend on the specific experimental requirements, with the amide form offering potential advantages in terms of stability. Careful consideration of experimental design, including appropriate controls, will ensure the generation of robust and reliable data on PKA activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kemptide (PKA) Peptide Substrate [promega.jp]
- 5. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
